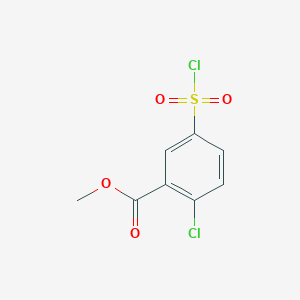![molecular formula C14H15FN2 B1418618 乙基[(4-氟苯基)(吡啶-4-基)甲基]胺 CAS No. 1156223-02-7](/img/structure/B1418618.png)
乙基[(4-氟苯基)(吡啶-4-基)甲基]胺
描述
Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine, also known as 4-F-EPEA, is an amine compound that has been studied for its various applications in scientific research. It has been found to have a variety of physiological and biochemical effects, and has been used in a wide range of laboratory experiments.
科学研究应用
Kinetic Investigations
化合物乙基[(4-氟苯基)(吡啶-4-基)甲基]胺,一种烷基芳基硫代碳酸酯的变体,已成为动力学研究的对象。研究已经检查了它与取代吡啶的反应,重点关注反应途径中带电中性四面体中间体的形成和决定反应路径的速率限定步骤。这样的研究对于了解化合物在各种化学过程中的行为至关重要(Castro et al., 1997)。
用于聚合的氟化配体
已经进行了关于设计氟化配体的研究,包括类似于乙基[(4-氟苯基)(吡啶-4-基)甲基]胺的衍生物,用于乙烯聚合。引入这样的配体已经显示出对催化活性和产生的聚乙烯的性质有显著影响,突显了该化合物在聚合科学领域的潜力(Zhang et al., 2021)。
抗过敏应用
已经合成了一系列化合物,包括结构相关于乙基[(4-氟苯基)(吡啶-4-基)甲基]胺的N-(吡啶-4-基)-(吲哚-3-基)烷酰胺,用于潜在的抗过敏应用。这些化合物,包括像N-(吡啶-4-基)-[1-(4-氟苯基)吲哚-3-基]乙酰胺这样的特定变体,已经被测试其在抑制组胺释放方面的效力,表明这种结构在过敏治疗中的治疗潜力(Menciu et al., 1999)。
超分子化学
在超分子化学中,已经研究了类似于乙基[(4-氟苯基)(吡啶-4-基)甲基]胺的结构,以探究它们通过C-H...O和C-H...F等各种相互作用形成超分子聚集的能力。这些研究为分子组装和在材料科学中的潜在应用提供了见解(Suresh et al., 2007)。
增强催化行为
使用结构类似于乙基[(4-氟苯基)(吡啶-4-基)甲基]胺的配体来增强铁前催化剂的活性和热稳定性的研究已经取得了令人满意的结果。这样的配体在激活时在乙烯聚合中表现出高活性,表明该化合物在改善催化过程中的相关性(Sun et al., 2012)。
作用机制
Target of Action
It is often used as a research chemical and building block in pharmaceutical testing
Mode of Action
As a versatile small molecule scaffold , it may interact with its targets in a variety of ways, depending on the specific context and conditions of its use.
Biochemical Pathways
It is known that similar compounds can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine may also be involved in similar biochemical pathways.
Result of Action
It is often used as a research chemical and building block in pharmaceutical testing , suggesting that it may have a variety of potential effects depending on the specific context and conditions of its use.
生化分析
Biochemical Properties
Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. It has been observed to interact with various enzymes and proteins, influencing their activity and stability. For instance, this compound can act as a ligand, binding to specific enzyme active sites and modulating their catalytic activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which collectively contribute to the compound’s biochemical efficacy .
Cellular Effects
Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine exhibits notable effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional landscape of the cell .
Molecular Mechanism
The molecular mechanism of action of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific enzyme active sites, either inhibiting or activating their catalytic functions. This binding often involves the formation of hydrogen bonds and hydrophobic interactions, stabilizing the enzyme-ligand complex. Furthermore, Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine can change over time. Studies have shown that this compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term exposure to certain environmental factors, such as light and temperature fluctuations, can lead to gradual degradation and reduced efficacy. In both in vitro and in vivo studies, the compound has demonstrated consistent effects on cellular function, although prolonged exposure may result in adaptive cellular responses .
Dosage Effects in Animal Models
The effects of Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects on cellular function and metabolic processes. At higher doses, it can induce toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been identified, where the compound’s efficacy plateaus or diminishes beyond a certain dosage, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processing, leading to the formation of intermediate metabolites that can further interact with cellular components. These interactions can influence metabolic flux and alter metabolite levels, contributing to the compound’s overall biochemical effects .
Transport and Distribution
Within cells and tissues, Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine is transported and distributed through specific transporters and binding proteins. These transport mechanisms ensure the compound’s proper localization and accumulation in target tissues, enhancing its biochemical efficacy. The compound’s distribution is influenced by factors such as tissue permeability, binding affinity, and cellular uptake mechanisms .
Subcellular Localization
Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and the execution of its biochemical functions .
属性
IUPAC Name |
N-[(4-fluorophenyl)-pyridin-4-ylmethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2/c1-2-17-14(12-7-9-16-10-8-12)11-3-5-13(15)6-4-11/h3-10,14,17H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAGYOCDWUWNOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC=C(C=C1)F)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl[(3,4-dimethylphenyl)methyl]amine](/img/structure/B1418539.png)



amine](/img/structure/B1418545.png)




![1-(2-oxo-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)cyclohexane-1-carboxylic acid](/img/structure/B1418554.png)
![1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B1418555.png)

![1-Chloro-3-[(2-methylpropyl)sulfanyl]propane](/img/structure/B1418558.png)